2-(3-methoxyphenoxy)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
This compound belongs to the acetamide-oxadiazole hybrid class, characterized by a 1,3,4-oxadiazole core linked to an acetamide group. Key features include:
- 3-Methoxyphenoxy moiety: Likely influences lipophilicity and electronic properties, enhancing bioavailability .
- 1-Methylpyrazole substituent: Pyrazole derivatives are known for diverse bioactivities, including antimicrobial and enzyme inhibition .
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-20-12(6-7-16-20)14-18-19-15(24-14)17-13(21)9-23-11-5-3-4-10(8-11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNPGVBWPOQVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-methoxyphenoxy)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound features a complex structure comprising a methoxyphenoxy group, a pyrazole moiety, and an oxadiazole unit. Its molecular formula is , with a molecular weight of approximately 300.32 g/mol.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have highlighted the following Minimum Inhibitory Concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|---|
| This compound | E. coli | 16 | Moderate |
| This compound | S. aureus | 8 | High |
| This compound | P. aeruginosa | 32 | Moderate |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. In vitro assays demonstrated selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MCF-7 (Breast) | 3.1 | High |
| HeLa (Cervical) | 5.2 | Moderate |
| A549 (Lung) | 6.0 | Moderate |
The compound exhibited particularly strong activity against the MCF-7 cell line, suggesting its potential as a therapeutic agent in breast cancer treatment .
Anti-inflammatory Activity
Preliminary studies have suggested that this compound may also possess anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized to involve the inhibition of specific enzymes or pathways associated with cell proliferation and inflammation.
Case Studies
A notable case study involved the administration of the compound in an animal model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an effective antimicrobial agent.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes structurally related compounds and their properties, based on evidence:
Key Comparisons:
The 1-methylpyrazole substituent contrasts with indolyl (8t) or benzofuran (2a) groups, likely altering target specificity. Pyrazole derivatives are associated with insecticidal and antifungal activities .
Synthetic Routes :
- The target compound may be synthesized via S-alkylation (as in ), where a thione intermediate reacts with a chloroacetamide derivative. This method is regioselective and yields stable oxadiazole-acetamide hybrids .
Biological Potential: Antimicrobial Activity: Benzofuran-oxadiazole hybrids (e.g., 2a) show potent antimicrobial effects via Laccase catalysis . The target compound’s methoxy group may similarly modulate redox interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
